molecular formula C12H9ClO2 B1313860 (2-Naphthyloxy)acetyl chloride CAS No. 40926-77-0

(2-Naphthyloxy)acetyl chloride

Cat. No. B1313860
CAS RN: 40926-77-0
M. Wt: 220.65 g/mol
InChI Key: PAOBXXMBVWFWMR-UHFFFAOYSA-N
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Description

“(2-Naphthyloxy)acetyl chloride” is a chemical compound with the molecular formula C12H9ClO2 and an average mass of 220.652 Da . It is used extensively in scientific research, particularly in the synthesis and analysis of organic compounds.


Molecular Structure Analysis

The molecular structure of “(2-Naphthyloxy)acetyl chloride” can be represented by the SMILES notation: c1ccc2cc(ccc2c1)OCC(=O)Cl .


Chemical Reactions Analysis

Acyl chlorides, such as “(2-Naphthyloxy)acetyl chloride”, are known as “acid derivatives”. They are typically involved in various chemical reactions, including those that result in the formation of esters and amides .


Physical And Chemical Properties Analysis

“(2-Naphthyloxy)acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 339.0±15.0 °C at 760 mmHg, and a flash point of 125.6±20.8 °C . It also has a molar refractivity of 60.3±0.3 cm3 .

Scientific Research Applications

Safety and Hazards

“(2-Naphthyloxy)acetyl chloride” is considered an irritant . It can cause severe skin burns and eye damage . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Future Directions

“(2-Naphthyloxy)acetyl chloride” is currently used for proteomics research . It serves as one of the reagents for the discovery of indoline-2-carboxamide derivatives as new classes of brain-penetrant inhibitors of trypanosoma brucei . It’s also used in the preparation and antibacterial activity of N-(phenylquinazolinonyl) aryl-amides by amidation of amino(phenyl)quinazolone with aroyl chlorides . Future research may continue to explore its potential applications in various fields of study.

properties

IUPAC Name

2-naphthalen-2-yloxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOBXXMBVWFWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482880
Record name (2-NAPHTHYLOXY)ACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Naphthyloxy)acetyl chloride

CAS RN

40926-77-0
Record name (2-NAPHTHYLOXY)ACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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